![molecular formula C17H16ClF3N4O B2636628 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1775545-43-1](/img/structure/B2636628.png)
4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production process while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine , exhibit significant anticancer activity. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that similar pyrimidine-based compounds can target specific signaling pathways involved in tumorigenesis, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inhibiting cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory drugs. Some studies suggest that pyrimidine derivatives may exhibit selective COX-2 inhibition, which could lead to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity is crucial for developing safer therapeutic agents.
Case Study 1: Anticancer Activity
In a recent study, a series of pyrimidine derivatives including This compound were evaluated for their cytotoxic effects against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Research
Another study focused on evaluating the anti-inflammatory potential of this compound in a murine model of inflammation. The compound was administered in varying doses, and results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(2-Pyrimidyl)piperazine
- 1-(4-Chlorobenzyl)piperazin-1-yl derivatives
Uniqueness
What sets 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClN7OS with a molecular weight of approximately 443.95 g/mol. The compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₅ |
Molecular Weight | 443.95 g/mol |
CAS Number | 910297-51-7 |
Purity | ≥95% |
Storage Conditions | Sealed, dry, -20°C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G-protein-coupled receptors (GPCRs) and other enzyme systems. It exhibits potential as an allosteric modulator, influencing receptor activity without directly activating the receptor itself.
Pharmacological Targets
- G-Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial for many physiological processes.
- Serotonin Receptors : It has shown affinity for serotonin receptors, indicating potential applications in treating mood disorders.
- Dopamine Receptors : Interaction with dopamine receptors suggests possible roles in neuropsychiatric conditions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, studies indicate that the compound can inhibit cell proliferation in breast cancer and leukemia models.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound in human leukemia cells. The findings showed that treatment with the compound resulted in:
- Inhibition of cell growth : A dose-dependent decrease in cell viability was observed.
- Induction of apoptosis : Increased markers for apoptosis were noted, suggesting the compound's potential as a chemotherapeutic agent.
Table 2: Summary of In Vitro Findings
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Cell cycle arrest |
K562 (Leukemia) | 10 | Apoptosis induction |
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c1-11-22-14(17(19,20)21)10-15(23-11)24-6-8-25(9-7-24)16(26)12-4-2-3-5-13(12)18/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYIZLIWBAXCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.